(2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure, such as nitrogen, oxygen, or sulfur. The compound contains multiple fused rings, including benzothiazole and thiazole moieties, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzothiazole and thiazole rings, followed by their fusion to form the final compound. Common reagents used in these reactions include acid chlorides, mercaptoaniline, and various catalysts to facilitate the ring-forming reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE include other benzothiazole and thiazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
2-Methylbenzothiazole: A simpler benzothiazole derivative with different biological activities.
Benzoxazoles: Compounds where the sulfur atom in the thiazole ring is replaced by an oxygen atom, leading to different chemical properties.
The uniqueness of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of fused rings and substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H16N4O3S3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H16N4O3S3/c1-24-14-10-11(29-3)8-9-15(14)30-20(24)16-18(27)25(2)21(31-16)17-19(28)26-13-7-5-4-6-12(13)23-22(26)32-17/h4-10H,1-3H3/b20-16-,21-17+ |
InChI Key |
PZJQRVXPEZTVTB-ARHRGINZSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)/S3)C |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N5C6=CC=CC=C6N=C5S4)S3)C |
Origin of Product |
United States |
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